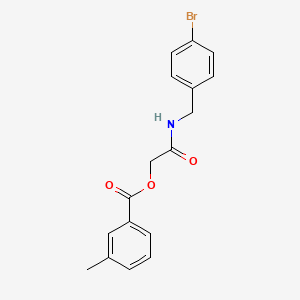

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate

説明

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate is a synthetic organic compound featuring a phenacyl ester backbone with a 3-methylbenzoate moiety and a 4-bromobenzyl-substituted carboxamide group. This structure combines electron-withdrawing (bromine) and electron-donating (methyl) substituents, which influence its physicochemical and electronic properties.

特性

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-12-3-2-4-14(9-12)17(21)22-11-16(20)19-10-13-5-7-15(18)8-6-13/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYUMSYNBLSCSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate typically involves a multi-step process:

Bromination: The starting material, benzylamine, is brominated using bromine in the presence of a suitable solvent such as dichloromethane.

Amidation: The brominated benzylamine is then reacted with an oxoethyl ester derivative under basic conditions to form the desired amide linkage.

Esterification: Finally, the product is esterified with 3-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient production.

化学反応の分析

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzylamine derivatives.

科学的研究の応用

2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: The compound can be utilized in the development of novel polymers and materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe for studying enzyme-substrate interactions and other biochemical processes.

作用機序

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxoethyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., Br, Cl, CF₃) on the benzoate ring increase polarity and may enhance reactivity in nucleophilic substitutions .

- Bromine in the benzylamide moiety (as in the target compound) contributes to higher molecular weight and van der Waals interactions, which may influence binding affinity in enzyme inhibition .

Physicochemical Properties

Melting Points and Stability:

- Compound 6b (), which shares the 4-bromobenzyl group, has a melting point of 149–150°C, suggesting strong intermolecular forces (e.g., halogen bonding) .

- The trifluoromethyl analog () exhibits a higher melting point (387–388 K), attributed to the electron-withdrawing CF₃ group enhancing crystal packing .

Spectroscopic Data:

- HRMS (ESI) for compound 6b (C₁₉H₁₈Br₂N₂O₃): Calculated m/z = 606.0153; Observed = 606.0143 (Δ = -0.0010), indicating high purity .

- FT-IR and NMR studies of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate () reveal characteristic C=O stretches (1740–1680 cm⁻¹) and aromatic proton resonances (δ 7.2–8.1 ppm) .

生物活性

Chemical Structure and Properties

The chemical structure of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate can be described as follows:

- Molecular Formula : C16H16BrN O3

- Molecular Weight : 351.21 g/mol

- IUPAC Name : 2-((4-bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate

The presence of a bromobenzyl group and a methylbenzoate moiety contributes to its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate exhibit significant antimicrobial properties. For example, a study evaluating various derivatives found that certain modifications enhanced their efficacy against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Compound | Activity (MIC µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 32 | E. coli |

| Compound B | 16 | S. aureus |

| 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate | 8 | P. aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanisms include the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Case Study: Breast Cancer Cell Line

In a study involving the MCF-7 breast cancer cell line, treatment with 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate resulted in:

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway

- Significant markers : Increased levels of cleaved caspase-3 and decreased Bcl-2 expression.

Anti-inflammatory Activity

Another area of research has focused on the anti-inflammatory properties of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 250 |

| IL-1β | 900 | 200 |

The biological activity of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methylbenzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signal transduction pathways.

- Oxidative Stress Induction : The compound could increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。